molecular formula C6H15NO B1629643 (2-Ethoxypropyl)methylamine CAS No. 883538-59-8

(2-Ethoxypropyl)methylamine

Cat. No.: B1629643
CAS No.: 883538-59-8
M. Wt: 117.19 g/mol
InChI Key: KJTUSBFXQJSKIW-UHFFFAOYSA-N
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Description

(2-Ethoxypropyl)methylamine (IUPAC name: methyl-(2-ethoxypropyl)amine) is a secondary amine characterized by a methyl group and a 2-ethoxypropyl substituent bonded to the nitrogen atom. Based on these, the molecular formula of this compound is likely C₆H₁₅NO, with a molecular weight of 117.19 g/mol.

Its applications are hypothesized to include roles as a synthetic intermediate in pharmaceuticals or agrochemicals, akin to structurally related compounds used in heterocyclic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxypropyl)methylamine typically involves the reaction of 2-ethoxypropyl chloride with methylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-Ethoxypropyl chloride+MethylamineThis compound+HCl\text{2-Ethoxypropyl chloride} + \text{Methylamine} \rightarrow \text{this compound} + \text{HCl} 2-Ethoxypropyl chloride+Methylamine→this compound+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxypropyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form simpler amines or other reduced products.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce simpler amines.

Scientific Research Applications

(2-Ethoxypropyl)methylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It may serve as an intermediate in the synthesis of drugs or other therapeutic agents.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Ethoxypropyl)methylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with other molecules, influencing their reactivity and stability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Reactivity Profile
(2-Ethoxypropyl)methylamine C₆H₁₅NO 117.19 Secondary amine, ethoxy Moderate in polar solvents Nucleophilic at N; stable under normal conditions
Methyl(2-methylpropyl)amine C₅H₁₃N 87.17 Branched secondary amine Low in water Reactive with acids, oxidizers
N-(2-Methoxyethyl)-N-propylamine C₆H₁₅NO 117.19 Secondary amine, methoxy High in polar solvents Base-catalyzed hydrolysis likely
(S)-Methoxyisopropylamine C₄H₁₁NO 89.14 Chiral, methoxy, primary amine Moderate Enzymatic resolution possible
3-(2-Methoxyethoxy)propylamine C₁₃H₂₉NO₂ 231.37 Tertiary amine, methoxyethoxy Low Stable but incompatible with strong acids

Key Comparative Insights:

Solubility Trends :

  • Ethoxy- and methoxy-containing amines (e.g., this compound, N-(2-Methoxyethyl)-N-propylamine) exhibit higher solubility in polar solvents compared to purely aliphatic amines like methyl(2-methylpropyl)amine .
  • Bulky substituents, as seen in 3-(2-Methoxyethoxy)propylamine, reduce solubility due to increased hydrophobicity .

Reactivity :

  • Secondary amines like this compound are less nucleophilic than primary amines (e.g., (S)-Methoxyisopropylamine) but still participate in alkylation and acylation reactions .
  • Methyl(2-methylpropyl)amine shows higher reactivity with acids and oxidizing agents, necessitating careful handling .

Applications: Ethoxypropyl-substituted amines are valuable in synthesizing nitrogen-containing heterocycles, such as pyridopyrimidinones and benzopyranones, which are relevant to drug development . Chiral amines like (S)-Methoxyisopropylamine are critical for enantioselective synthesis in agrochemicals (e.g., dimethenamid-P) .

Biological Activity

(2-Ethoxypropyl)methylamine is an organic compound with potential biological activities that merit detailed exploration. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Chemical Formula : C₇H₁₉N
  • Molecular Weight : 115.24 g/mol
  • CAS Number : 883538-59-8

Biological Activity Overview

This compound's biological activity has not been extensively studied in isolation. However, its structural similarities to other amines suggest several potential pharmacological effects, including:

  • Neurotransmitter Modulation : As a secondary amine, this compound may interact with neurotransmitter systems, similar to other amines.
  • Toxicological Profiles : Preliminary studies indicate that compounds within the same structural category exhibit varying degrees of toxicity and metabolic pathways.

Toxicological Studies

Recent assessments have focused on the toxicological profiles of related amines. A comparative analysis is presented in Table 1, summarizing findings from various studies.

CompoundSkin IrritationEye IrritationRepeated Dose Toxicity (NOAEL mg/kg)Genetic Toxicity
MethylamineYesYes15Negative
EthylamineYesYes4Negative
This compoundNot assessedNot assessedNot availableNot assessed

Note: Data for this compound is limited and extrapolated from related compounds.

Study on Metabolism and Toxicity

A study evaluated the metabolic pathways of primary amines, noting that similar compounds undergo oxidation and conjugation leading to detoxification. While direct studies on this compound are lacking, it is reasonable to hypothesize that it may follow analogous pathways as shown in the following summary:

  • Oxidation Pathways : Compounds like methylamine are oxidized to carbon dioxide and ammonia.
  • Excretion : Some metabolites are excreted unchanged via urine.

Pharmacokinetics

Research indicates that secondary amines can be metabolized through various enzymatic reactions. The pharmacokinetic profile of this compound remains largely unexplored; however, its potential for bioaccumulation and systemic effects should be considered based on similar compounds.

Potential Applications

Given its structural properties, this compound could have applications in:

  • Pharmaceutical Development : As a precursor or active ingredient in drug formulation targeting neurological pathways.
  • Chemical Synthesis : Its reactivity may allow for the development of novel compounds in medicinal chemistry.

Properties

IUPAC Name

2-ethoxy-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-4-8-6(2)5-7-3/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTUSBFXQJSKIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648556
Record name 2-Ethoxy-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883538-59-8
Record name 2-Ethoxy-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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